N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
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Overview
Description
N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and methoxy groups in the phenyl rings suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves the following steps:
Formation of the Methanesulfonamide Intermediate: The reaction of 2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.
Acylation Reaction: The intermediate is then reacted with 4-bromoaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the bromine atom could yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Possible antimicrobial or anticancer activity due to the presence of sulfonamide and bromine groups.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE would depend on its specific biological target. In general, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[N-(2-Methoxyphenyl)methanesulfonamido]acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-Methylphenyl)-2-[N-(2-Methoxyphenyl)methanesulfonamido]acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE may confer unique reactivity and biological activity compared to its analogs. Bromine atoms are known to participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)11-16(20)18-13-9-7-12(17)8-10-13/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKFZVVCWISIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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